A Comprehensive Technical Guide to the Synthesis and Characterization of 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
This technical guide provides an in-depth exploration of the synthesis and characterization of the novel heterocyclic compound, 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its unique structural combination of a thiophene ring, a 1,2,4-oxadiazole core, and a piperidine moiety. Each of these components is a well-established pharmacophore, and their amalgamation in a single entity presents compelling opportunities for the development of new therapeutic agents.[1][2] This guide is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed, scientifically-grounded protocol for its preparation and a thorough analysis of its characterization.
Introduction: The Scientific Rationale
The 1,2,4-oxadiazole ring is a bioisostere of esters and amides, offering improved metabolic stability and pharmacokinetic properties.[3] The piperidine scaffold is a common feature in many centrally active drugs, influencing solubility and receptor binding.[4] Thiophene, a sulfur-containing aromatic ring, is present in numerous approved drugs and is known to modulate biological activity. The strategic combination of these three fragments in 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine suggests its potential as a modulator of various biological targets, including but not limited to muscarinic receptors and tubulin.[5][6]
This guide will first detail a robust synthetic pathway to the target molecule, followed by a comprehensive overview of the analytical techniques required for its structural elucidation and purity assessment.
Synthesis of 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
The synthesis of 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is a multi-step process that begins with the preparation of a key intermediate, thiophene-2-carboxamidoxime, followed by its reaction with a protected piperidine derivative and subsequent deprotection.
Synthetic Scheme
Caption: Synthetic pathway for 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine.
Experimental Protocols
Part 1: Synthesis of Thiophene-2-carboxamidoxime
This initial step involves the conversion of thiophene-2-carbonitrile to the corresponding amidoxime, a crucial intermediate for the formation of the 1,2,4-oxadiazole ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Thiophene-2-carbonitrile | 109.14 | 5.46 g | 50 |
| Hydroxylamine hydrochloride | 69.49 | 4.17 g | 60 |
| Sodium bicarbonate | 84.01 | 5.04 g | 60 |
| Ethanol | - | 100 mL | - |
| Water | - | 50 mL | - |
Procedure:
-
To a stirred solution of thiophene-2-carbonitrile (5.46 g, 50 mmol) in 100 mL of ethanol, add hydroxylamine hydrochloride (4.17 g, 60 mmol) and sodium bicarbonate (5.04 g, 60 mmol) in 50 mL of water.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield thiophene-2-carboxamidoxime as a white solid.
Part 2: Synthesis of N-Boc-4-[3-(thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
In this step, the prepared amidoxime is reacted with N-Boc-piperidine-4-carbonyl chloride to form the 1,2,4-oxadiazole ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Thiophene-2-carboxamidoxime | 142.18 | 7.11 g | 50 |
| N-Boc-piperidine-4-carbonyl chloride | 247.72 | 12.39 g | 50 |
| Pyridine | - | 100 mL | - |
Procedure:
-
Dissolve thiophene-2-carboxamidoxime (7.11 g, 50 mmol) in 100 mL of pyridine.
-
To this solution, add N-Boc-piperidine-4-carbonyl chloride (12.39 g, 50 mmol) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 110 °C for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain N-Boc-4-[3-(thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine.
Part 3: Synthesis of 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (Final Product)
The final step involves the deprotection of the Boc group to yield the target compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-Boc-4-[3-(thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine | 335.43 | 16.77 g | 50 |
| Trifluoroacetic acid (TFA) | - | 25 mL | - |
| Dichloromethane (DCM) | - | 100 mL | - |
Procedure:
-
Dissolve N-Boc-4-[3-(thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (16.77 g, 50 mmol) in 100 mL of dichloromethane.
-
Add trifluoroacetic acid (25 mL) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to afford 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine as a solid. The product can be further purified by recrystallization.
Characterization of 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
A comprehensive characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 244272-35-3 | [7][8][9][10] |
| Molecular Formula | C₁₁H₁₃N₃OS | [7][8][9][10] |
| Molecular Weight | 235.31 g/mol | [7][8][9][10] |
| Melting Point | 68-71 °C | [7][10] |
| Appearance | Off-white to pale yellow solid |
Spectroscopic Analysis
1. 1H NMR Spectroscopy
The 1H NMR spectrum is crucial for elucidating the proton environment in the molecule. The expected chemical shifts (δ) in ppm relative to TMS are as follows:
| Protons | Multiplicity | Chemical Shift (ppm) | Integration |
| Thiophene H5 | dd | ~7.8 | 1H |
| Thiophene H3 | dd | ~7.6 | 1H |
| Thiophene H4 | dd | ~7.1 | 1H |
| Piperidine CH (at C4) | m | ~3.3 | 1H |
| Piperidine CH₂ (axial) | m | ~3.1 | 2H |
| Piperidine CH₂ (equatorial) | m | ~2.7 | 2H |
| Piperidine CH₂ (at C3, C5) | m | ~2.0-2.2 | 4H |
| Piperidine NH | br s | Variable | 1H |
2. 13C NMR Spectroscopy
The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts (δ) in ppm are:
| Carbon Atom | Chemical Shift (ppm) |
| C=N (Oxadiazole) | ~168-170 |
| C-O (Oxadiazole) | ~175-177 |
| Thiophene C2 | ~128 |
| Thiophene C5 | ~127 |
| Thiophene C3 | ~126 |
| Thiophene C4 | ~125 |
| Piperidine C4 | ~40-42 |
| Piperidine C2, C6 | ~45-47 |
| Piperidine C3, C5 | ~30-32 |
3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For electrospray ionization (ESI-MS), the expected molecular ion peak would be:
-
[M+H]+: m/z 236.08
4. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch | ~3300-3400 |
| C-H stretch (aromatic) | ~3100-3000 |
| C-H stretch (aliphatic) | ~2950-2850 |
| C=N stretch (oxadiazole) | ~1610-1590 |
| C=C stretch (thiophene) | ~1550-1450 |
| C-O-C stretch (oxadiazole) | ~1250-1200 |
Analytical Workflow
Caption: Analytical workflow for the characterization of the final product.
Potential Applications and Future Directions
The structural motifs present in 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine suggest a range of potential pharmacological activities. The 1,2,4-oxadiazole-piperidine core has been identified in compounds acting as muscarinic receptor agonists, which are of interest for the treatment of neurological disorders.[5][11][12] Furthermore, related structures have demonstrated antiproliferative activity through the inhibition of tubulin polymerization, indicating potential applications in oncology.[6]
Future research should focus on the biological evaluation of this compound in relevant in vitro and in vivo models to explore its therapeutic potential. Structure-activity relationship (SAR) studies, involving modifications of the thiophene and piperidine rings, could lead to the discovery of more potent and selective drug candidates.
Conclusion
This technical guide provides a comprehensive and actionable framework for the synthesis and characterization of 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine. The detailed protocols and expected analytical data serve as a valuable resource for researchers in the field of medicinal chemistry. The unique combination of pharmacophoric elements in this molecule makes it a promising scaffold for the development of novel therapeutics, and this guide is intended to facilitate its exploration and exploitation in drug discovery programs.
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